4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDNSZGLJZWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core
The piperidine ring, a six-membered nitrogen-containing heterocycle, is typically prepared via reduction or cyclization methods starting from appropriate precursors.
A common approach involves the reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent. The reaction is conducted by mixing 1.5 to 2.0 equivalents of LiAlH4 with 1 equivalent of the piperidinone hydrochloride at temperatures between 10°C and 45°C, followed by heating between 45°C and 70°C to complete the reduction to 3-aminopiperidine dihydrochloride. This method yields the chiral piperidine derivative needed for further functionalization.
The piperidinone precursor itself can be synthesized via methyl ester intermediates and acetyl chloride treatment in methanol, followed by base-mediated cyclization steps, as detailed in the patent literature.
Formation of the Hydrochloride Salt
- The final step involves converting the free base of 4-(3-fluorobenzyloxymethyl)piperidine into its hydrochloride salt by treatment with concentrated hydrochloric acid. This step ensures improved stability, solubility, and handling properties of the compound.
Alternative Synthetic Routes and Related Methods
Although direct preparation methods for 4-(3-fluorobenzyloxymethyl)-piperidine hydrochloride are limited in public literature, related methodologies for benzyloxy piperidine derivatives and piperidine hydrochlorides provide insight into feasible synthetic strategies.
For example, the synthesis of benzyloxymethyl ethers can also be achieved by reacting chloromethyl intermediates with substituted benzyl alcohols in the presence of bases like sodium hydride, as demonstrated in the synthesis of quinoline derivatives. This approach could be adapted for piperidine systems.
Summary Table of Preparation Steps and Conditions
Research Findings and Analytical Data
The benzyloxymethyl substitution with a 3-fluoro substituent has been shown to improve receptor binding affinity significantly in D4 receptor antagonists, indicating the importance of this moiety in biological activity.
Alkylation protocols using sodium hydride and benzyl bromides are well-established and provide high yields with good regioselectivity for ether formation on hydroxylated piperidines.
The hydrochloride salt form enhances aqueous solubility and stability, which is crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyloxymethyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications in various medical fields:
- Antiviral Activity: Preliminary studies indicate that derivatives of similar piperidine compounds may exhibit antiviral properties against viruses such as HIV and HSV-1. For example, certain analogs have shown moderate protection against CVB-2 and HSV-1 .
- Antibacterial Activity: Some derivatives demonstrate antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.625 mg/mL to 1.25 mg/mL .
- Anticancer Activity: Structural analogs have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Biological Studies
The compound is investigated for its role as a ligand in receptor binding studies and its interactions with various biological targets:
- Receptor Binding: It may function as an agonist or antagonist for specific receptors, modulating biochemical pathways relevant to disease mechanisms .
- Enzyme Inhibition: Research indicates potential for inhibiting cysteine protease Cathepsin S, which is implicated in various metabolic diseases including diabetes and cancer .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new synthetic methodologies that can lead to the creation of novel pharmaceuticals .
Case Studies and Research Findings
A summary of significant research findings related to the biological activity of similar compounds is presented in the following table:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Properties | Derivatives showed antiviral activity against HSV-1 |
| Study B | Antibacterial Efficacy | MIC values indicated effectiveness against Klebsiella pneumoniae |
| Study C | Anticancer Effects | Inhibition of cancer cell proliferation through apoptosis mechanisms |
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the fluorine atom can enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Features and Physicochemical Properties
The table below summarizes key structural and physicochemical differences:
Notes:
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability compared to chlorine, which may increase toxicity risks .
- Benzyloxymethyl vs. Benzoyl : The benzyloxymethyl group in the target compound offers greater conformational flexibility than the rigid benzoyl group in analogs like 4-(4-fluorobenzoyl)piperidine HCl .
- Trifluoromethyl vs. Nitro: The trifluoromethyl group in 4-[3-(trifluoromethyl)phenoxy]piperidine HCl enhances lipophilicity and bioavailability, whereas the nitro group in 4-(4-nitrophenyl)piperidine HCl may confer reactivity but reduces stability .
Analgesic Potential
- Target Compound : Demonstrated analgesic properties due to piperidine’s interaction with opioid receptors, augmented by fluorine’s bioavailability enhancement .
- 4-(4-Nitrophenyl)piperidine HCl : Used in synthesizing anti-inflammatory and analgesic drugs, but nitro groups may introduce oxidative stress risks .
- Paroxetine-Related Compounds (e.g., USP Paroxetine System Suitability Mixture A RS): Piperidine derivatives with benzodioxol groups show antidepressant activity, highlighting structural versatility in CNS applications .
Biological Activity
4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential as a dopamine receptor antagonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a benzyloxymethyl group and a fluorine atom on the benzyl moiety. This structural arrangement is essential for its biological activity, particularly its interaction with dopamine receptors.
Research indicates that this compound acts primarily as an antagonist at the dopamine D4 receptor (D4R). The D4R is implicated in various neurological conditions, including Parkinson's disease and schizophrenia. The compound's affinity for the D4R has been demonstrated through various in vitro studies, where it showed significant selectivity over other dopamine receptor subtypes.
Key Interactions
- Binding Affinity : The compound exhibits a binding affinity (K_i) in the low nanomolar range (e.g., K_i = 167 nM) for D4R, indicating strong interaction with this receptor subtype .
- Stability : It has been noted that the compound possesses improved metabolic stability compared to earlier D4R antagonists, which enhances its potential for therapeutic use .
Biological Activity
The biological activity of this compound extends beyond receptor binding. Studies have shown that it can modulate various signaling pathways associated with dopaminergic transmission.
Pharmacological Effects
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially mitigating symptoms associated with dopamine dysregulation.
- Anti-dyskinetic Properties : In animal models, it has been observed to reduce L-DOPA-induced dyskinesias, making it a candidate for further investigation in Parkinson's disease management .
Case Studies and Research Findings
- Dopamine Receptor Antagonism : A study focused on benzyloxy piperidine scaffolds identified this compound as a potent D4R antagonist, demonstrating its efficacy in modulating dopaminergic pathways .
- Pharmacokinetics : In vivo studies have indicated favorable pharmacokinetic profiles, including adequate brain penetration and half-life, which are critical for central nervous system (CNS) agents .
- Comparative Studies : When compared to similar compounds lacking the fluorobenzyl substitution, this compound exhibited superior activity against D4R, highlighting the importance of specific structural features in enhancing biological activity .
Data Table: Summary of Biological Activity
| Property | Value |
|---|---|
| K_i (D4R Binding Affinity) | 167 nM |
| Metabolic Stability | Improved over previous analogs |
| CNS Penetration | Moderate |
| Therapeutic Potential | Anti-dyskinetic |
Q & A
Q. What are the recommended synthetic routes for 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized using:
- Step 1 : Alkylation of the piperidine ring with a benzyloxymethyl group under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Introduction of the 3-fluoro-benzyl moiety via Suzuki coupling or direct fluorination, followed by HCl salt formation .
- Key Considerations : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For instance, using anhydrous conditions minimizes side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : Purity assessment (e.g., 98.7% by HPLC at 206 nm, as reported for structurally similar compounds) .
- 1H NMR : Detects impurities (e.g., residual solvents like acetone at 0.2%) and confirms substitution patterns .
- LC/MS : Validates molecular weight (e.g., [M+H]+ = 312.4 amu for a related piperidine derivative) .
- Melting Point Analysis : Consistency with literature values (e.g., 175–177°C for a structurally analogous compound) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact. Work in a fume hood due to potential respiratory irritation .
- Storage : Protect from heat, light, and moisture; store in sealed containers at 2–8°C .
- Emergency Response : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable routes .
- Machine Learning : Analyze experimental datasets to optimize reaction conditions (e.g., solvent choice, catalyst loading) .
- Case Study : ICReDD’s approach reduced reaction development time by integrating computational predictions with experimental validation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex NMR spectra .
- Example : A piperidine derivative with 0.2% acetone impurity was identified via 1H NMR, highlighting the need for solvent removal protocols .
Q. How can structure-activity relationship (SAR) studies guide biological activity exploration?
- Methodological Answer :
- Functional Group Modulation : Compare analogs with varying substituents (e.g., fluoro vs. methoxy groups) to assess receptor binding .
- In Vivo Models : Use rodent discriminative stimulus assays to evaluate pharmacological profiles (e.g., PCP-like effects in arylcyclohexylamines) .
- Case Study : 3-Fluoro-PCP showed comparable effects to PCP in rats, suggesting similar receptor interactions .
Q. What methodologies are effective for assessing environmental and metabolic stability?
- Methodological Answer :
- Hydrolytic Stability Testing : Expose the compound to varying pH conditions and monitor degradation via LC/MS .
- Microsomal Assays : Use liver microsomes to predict metabolic pathways and half-life .
- Environmental Impact : Follow guidelines for disposal (e.g., incineration with scrubbers to minimize halogenated byproducts) .
Q. How can researchers design experiments to optimize reaction yields and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst, solvent) systematically to identify optimal conditions .
- Continuous Flow Chemistry : Improve scalability and reproducibility for multi-step syntheses .
- Example : A piperidine derivative achieved 99% purity by optimizing washing steps (e.g., sodium bicarbonate for acid removal) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
